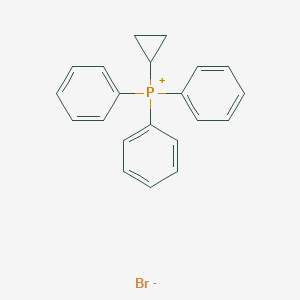

Cyclopropyltriphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110599. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

cyclopropyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20P.BrH/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPWFKHMCNRJCL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931001 | |

| Record name | Cyclopropyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14114-05-7 | |

| Record name | Phosphonium, cyclopropyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14114-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014114057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyltriphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopropyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyltriphenylphosphonium bromide is a quaternary phosphonium salt widely utilized in organic synthesis as a Wittig reagent. Its primary application lies in the formation of a carbon-carbon double bond through the reaction with an aldehyde or a ketone, specifically for the introduction of a cyclopropylidene moiety onto a carbonyl carbon. This functionality is of significant interest in medicinal chemistry and drug development due to the unique conformational and electronic properties of the cyclopropane ring, which can impart desirable characteristics to bioactive molecules, such as metabolic stability and enhanced potency. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and applications of this compound, with a focus on detailed experimental protocols and mechanistic insights relevant to its use in research and development.

Chemical and Physical Properties

This compound is a white to off-white solid that is stable under normal laboratory conditions. It is soluble in polar organic solvents. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀BrP | [1][2] |

| Molecular Weight | 383.26 g/mol | [1][2] |

| Appearance | White to slightly yellowish crystalline powder | [3] |

| Melting Point | 178-181 °C | [1][4] |

| CAS Number | 14114-05-7 | [1][2] |

| EINECS Number | 237-970-1 | [1] |

| SMILES | C1CC1--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | [1] |

| InChI Key | XMPWFKHMCNRJCL-UHFFFAOYSA-M | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1,3-dibromopropane and triphenylphosphine. The first step involves the formation of (3-bromopropyl)triphenylphosphonium bromide, which then undergoes an intramolecular SN2 reaction upon treatment with a base to form the desired cyclopropylphosphonium salt.

Experimental Protocol: Synthesis of (3-Bromopropyl)triphenylphosphonium Bromide

-

In a 500 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (50.0 g, 190.4 mmol, 1.0 eq) in toluene (200 mL) under an argon atmosphere.

-

Stir the solution vigorously and slowly add 1,3-dibromopropane (20.4 mL, 40.4 g, 200 mmol, 1.05 eq).

-

Heat the reaction mixture to 115 °C and maintain stirring for 16 hours.

-

Cool the mixture to room temperature, which will result in the formation of a colorless solid.

-

Filter the solid under vacuum and wash it with toluene to yield (3-bromopropyl)triphenylphosphonium bromide.

Experimental Protocol: Synthesis of this compound

-

In a 250 mL round-bottom flask equipped with a reflux condenser, suspend (3-bromopropyl)triphenylphosphonium bromide (54.2 g, 116.8 mmol, 1.0 eq) in an aqueous sodium hydroxide solution (1 M, 116.80 mL, 1.0 eq).[1]

-

Heat the mixture to 100 °C and stir for 20 hours.[1]

-

After cooling to room temperature, add chloroform (100 mL) and separate the layers.[1]

-

Extract the aqueous phase three more times with chloroform (150 mL each).[1]

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound.[1]

Spectroscopic Data

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides characteristic information about its functional groups. A publicly available spectrum can be found on SpectraBase. Key absorptions are expected for the P-C bond and the aromatic C-H bonds of the phenyl groups, as well as the C-H bonds of the cyclopropyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Applications in Organic Synthesis: The Wittig Reaction

The primary application of this compound is as a precursor to the corresponding ylide for use in the Wittig reaction. This reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones.

General Mechanism of the Wittig Reaction

The Wittig reaction proceeds through the initial deprotonation of the phosphonium salt by a strong base to form a phosphorus ylide (also known as a phosphorane). This nucleophilic ylide then attacks the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Experimental Protocol: Wittig Reaction with an Aldehyde

The following is a general procedure for the Wittig reaction using a phosphonium salt, which can be adapted for this compound.

-

In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 equivalent), to the stirred suspension. The formation of the ylide is often indicated by a color change.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1 hour.

-

In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of the carbonyl compound to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Note on Purification: A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct. This can often be achieved by careful column chromatography or by precipitation and filtration.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] It is also very toxic to aquatic life with long-lasting effects.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[5] Store the compound in a tightly sealed container in a dry and well-ventilated place.[6]

Conclusion

This compound is a valuable reagent for the introduction of the cyclopropylidene group in organic synthesis, particularly in the context of drug discovery and development. This guide has provided a detailed overview of its properties, synthesis, and application in the Wittig reaction, including comprehensive experimental protocols. The provided information aims to equip researchers and scientists with the necessary technical knowledge to effectively utilize this reagent in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of Cyclopropyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis pathway for cyclopropyltriphenylphosphonium bromide, a versatile reagent in organic synthesis. The document outlines the detailed experimental protocols for the two-step synthesis, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The most commonly employed and reliable method for the synthesis of this compound is a two-step process. This pathway begins with the formation of an intermediate, (3-bromopropyl)triphenylphosphonium bromide, through the reaction of triphenylphosphine with 1,3-dibromopropane. The subsequent step involves an intramolecular cyclization of this intermediate, facilitated by a base, to yield the final product.

Logical Flow of the Synthesis

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of (3-Bromopropyl)triphenylphosphonium Bromide

This initial step involves the quaternization of triphenylphosphine with an excess of 1,3-dibromopropane.

Procedure:

-

In a two-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in toluene.

-

Slowly add 1,3-dibromopropane (1.05 eq) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 115°C) and maintain for 16 hours.

-

Cool the mixture to room temperature, allowing a colorless solid to precipitate.

-

Collect the solid product by vacuum filtration and wash with toluene.

-

Dry the resulting white solid, (3-bromopropyl)triphenylphosphonium bromide, under vacuum.

Step 2: Synthesis of this compound

The second step involves the intramolecular cyclization of the phosphonium salt intermediate using a base.

Procedure:

-

Suspend (3-bromopropyl)triphenylphosphonium bromide (1.0 eq) in a 1 M aqueous sodium hydroxide (NaOH) solution (1.0 eq) in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to 100°C and stir vigorously for 20 hours.

-

After cooling to room temperature, add chloroform to the reaction mixture.

-

Separate the organic layer. Extract the aqueous phase three additional times with chloroform.

-

Combine all organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis pathway.

Table 1: Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Starting Material |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | Starting Material |

| (3-Bromopropyl)triphenylphosphonium bromide | C₂₁H₂₁Br₂P | 464.17 | Intermediate |

| Sodium Hydroxide | NaOH | 40.00 | Reagent (Base) |

| This compound | C₂₁H₂₀BrP | 383.27 | Final Product |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Solvent(s) | Temperature (°C) | Duration (h) | Typical Yield (%) |

| 1 | Triphenylphosphine + 1,3-Dibromopropane → (3-Bromopropyl)triphenylphosphonium bromide | Toluene | 115 | 16 | High |

| 2 | (3-Bromopropyl)triphenylphosphonium bromide + NaOH → this compound | Water, Chloroform | 100 | 20 | High |

Table 3: Physical Properties of Key Compounds

| Compound Name | Appearance | Melting Point (°C) |

| (3-Bromopropyl)triphenylphosphonium bromide | White crystalline solid | 238-241 |

| This compound | White to off-white solid | 183-187 |

Experimental Workflow

The following diagram illustrates the sequential steps involved in the laboratory synthesis of this compound.

Caption: Laboratory workflow for the synthesis of the target compound.

An In-depth Technical Guide to Cyclopropyltriphenylphosphonium Bromide (CAS 14114-05-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyltriphenylphosphonium bromide, with the CAS number 14114-05-7, is a quaternary phosphonium salt that has garnered significant attention in the field of organic synthesis. Its utility primarily stems from its role as a Wittig reagent, facilitating the formation of carbon-carbon double bonds, specifically for the introduction of a cyclopropylidene moiety. This unique reactivity makes it a valuable tool in the synthesis of complex organic molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and its emerging role in medicinal chemistry.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is characterized by a central phosphorus atom bonded to three phenyl groups and one cyclopropyl group, with a bromide counterion. The presence of the strained cyclopropyl ring imparts distinct steric and electronic properties that influence its reactivity. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 14114-05-7 | |

| Molecular Formula | C₂₁H₂₀BrP | |

| Molecular Weight | 383.26 g/mol | |

| Melting Point | 178-181 °C | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water | [1] |

| SMILES | C1CC1--INVALID-LINK--(c3ccccc3)c4ccccc4.[Br-] | [2] |

| InChI Key | XMPWFKHMCNRJCL-UHFFFAOYSA-M | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 1,3-dibromopropane and triphenylphosphine.

Synthesis of (3-Bromopropyl)triphenylphosphonium bromide

The first step involves the quaternization of triphenylphosphine with an excess of 1,3-dibromopropane.

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

-

Add 1,3-dibromopropane (1.1-1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of a white solid.

-

Collect the solid by vacuum filtration, wash with a non-polar solvent (e.g., hexane or ether), and dry under vacuum to yield (3-bromopropyl)triphenylphosphonium bromide.

-

Intramolecular Cyclization to form this compound

The second step is an intramolecular Williamson ether-like reaction, where a strong base is used to deprotonate the carbon alpha to the phosphonium salt, followed by nucleophilic attack on the terminal bromine to form the cyclopropane ring.

-

Experimental Protocol:

-

Suspend (3-bromopropyl)triphenylphosphonium bromide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the suspension in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.0-1.2 eq), to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/ether).

-

Applications in Organic Synthesis: The Wittig Reaction

The primary application of this compound is in the Wittig reaction to synthesize cyclopropylidene-containing compounds. The reaction involves the formation of a phosphorus ylide by deprotonation of the phosphonium salt, which then reacts with a carbonyl compound (aldehyde or ketone) to yield an alkene and triphenylphosphine oxide.

General Wittig Reaction Protocol

-

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1-1.5 eq) in anhydrous THF.

-

Cool the suspension to -78 °C or 0 °C.

-

Add a strong base, such as n-butyllithium (n-BuLi), sodium hexamethyldisilazide (NaHMDS), or potassium tert-butoxide (t-BuOK) (1.0-1.2 eq), dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Stir the mixture at the same temperature for 30-60 minutes.

-

Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours, or until the reaction is complete (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alkene by flash column chromatography.

-

Applications in the Synthesis of Bioactive Molecules

The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. This compound serves as a key reagent for installing the cyclopropylidene group, which can be a precursor to more complex cyclopropane-containing structures. While direct evidence for the widespread use of this specific reagent in late-stage drug synthesis is not extensively documented in publicly available literature, its utility in the synthesis of building blocks for drug discovery is evident. For example, it has been used in the synthesis of precursors for keto halides, which are then used in sequential azidation and intramolecular Schmidt reactions.

Potential in Drug Development and Antitumor Activity

There is emerging evidence suggesting that this compound may possess antitumor activity. One study reported its cytotoxic activity against tissue culture cells originating from human epidermoid carcinoma of the nasopharynx (KB).[1] The lipophilic cationic nature of phosphonium salts allows them to preferentially accumulate within the mitochondria of cancer cells, which have a higher mitochondrial membrane potential compared to normal cells. This accumulation can lead to the disruption of mitochondrial function and induce apoptosis.

While the precise mechanism of action for this compound is not yet fully elucidated, the general mechanism for cytotoxic phosphonium salts involves the following steps:

-

Selective Accumulation: The positive charge on the phosphorus atom drives the accumulation of the compound within the negatively charged mitochondrial matrix of cancer cells.

-

Mitochondrial Dysfunction: The accumulated phosphonium salt can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

-

Induction of Apoptosis: The increased oxidative stress and mitochondrial damage can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Further research is required to fully understand the specific signaling pathways modulated by this compound and to evaluate its potential as a therapeutic agent.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the introduction of the cyclopropylidene moiety via the Wittig reaction. Its application extends to the synthesis of complex molecules, with potential implications in drug discovery and development. The emerging evidence of its antitumor activity warrants further investigation into its mechanism of action and therapeutic potential. This guide provides a foundational understanding for researchers and scientists working with this important compound.

References

An In-Depth Technical Guide to Cyclopropyltriphenylphosphonium Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyltriphenylphosphonium bromide is a quaternary phosphonium salt that has garnered significant interest in organic synthesis and is emerging as a noteworthy compound in medicinal chemistry. Its utility primarily stems from its role as a versatile Wittig reagent for the introduction of a cyclopropylidene moiety, a structural motif of increasing importance in drug design. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application in the Wittig reaction, and an exploration of its biological activities, with a focus on its cytotoxic effects and potential implications for drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1. The compound is hygroscopic and should be stored in a dry environment, preferably under an inert atmosphere at room temperature.[1] While it is soluble in water, its solubility in common organic solvents is limited.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₀BrP | [2][3] |

| Molecular Weight | 383.26 g/mol | [2][3] |

| Appearance | White to almost white solid | [2] |

| Melting Point | 178-181 °C (lit.) | [2][3] |

| Solubility | Soluble in water. | [4] |

| CAS Number | 14114-05-7 | [2][3] |

| EC Number | 237-970-1 | [2][3] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.5-8.0 ppm) corresponding to the phenyl protons. The protons of the cyclopropyl group will appear in the upfield region, typically between 0.5 and 2.0 ppm, with characteristic splitting patterns due to geminal and vicinal coupling. The methine proton attached to the phosphorus atom would likely appear as a multiplet further downfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the ipso-carbon attached to the phosphorus atom showing a characteristic coupling. The carbons of the cyclopropyl ring will resonate at high field.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the P-C bond, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the phenyl rings. The P-Ph stretching vibrations are typically observed in the 1440-1430 cm⁻¹ region. Aromatic C-H stretching bands appear above 3000 cm⁻¹, while aliphatic C-H stretching of the cyclopropyl group is expected below 3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the cation [C₂₁H₂₀P]⁺. Due to the presence of bromine, an isotopic pattern for the bromide salt will be observed. Fragmentation patterns would likely involve the loss of the cyclopropyl group or phenyl groups.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves a two-step process starting from (3-bromopropyl)triphenylphosphonium bromide.

Experimental Workflow for Synthesis

Caption: Synthesis of this compound.

Detailed Protocol:

Step 1: Synthesis of (3-Bromopropyl)triphenylphosphonium bromide

-

In a two-necked flask equipped with a reflux condenser and under an argon atmosphere, dissolve triphenylphosphine (1.0 eq) in toluene.

-

Stir the solution vigorously and slowly add 1,3-dibromopropane (1.05 eq).

-

Heat the reaction mixture to 115 °C and maintain for 16 hours.

-

Cool the mixture to room temperature, which will cause a colorless solid to precipitate.

-

Filter the solid under vacuum and wash with toluene to yield (3-bromopropyl)triphenylphosphonium bromide.

Step 2: Synthesis of this compound

-

In a round-bottom flask connected to a reflux condenser, suspend (3-bromopropyl)triphenylphosphonium bromide (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (1.0 eq).

-

Stir the mixture vigorously and heat to 100 °C for 20 hours.

-

After cooling to room temperature, add chloroform and separate the layers.

-

Extract the aqueous phase multiple times with chloroform.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Wittig Reaction Using this compound

This compound is a key reagent for the synthesis of cyclopropylidene-containing compounds via the Wittig reaction. The general workflow involves the formation of the ylide followed by its reaction with a carbonyl compound.

General Wittig Reaction Workflow

Caption: General workflow of the Wittig reaction.

Detailed Protocol for Reaction with Benzaldehyde:

-

Suspend this compound (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 eq) in hexanes. The formation of the orange-red ylide should be observed.

-

Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour.

-

Cool the reaction mixture back to -78 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopropylidene-substituted alkene.

Biological Activity and Relevance in Drug Development

The triphenylphosphonium (TPP⁺) cation is a well-known mitochondria-targeting moiety. Due to the large negative membrane potential of the inner mitochondrial membrane, these lipophilic cations can accumulate within the mitochondria of cells.[5] This property has been extensively exploited to deliver therapeutic agents specifically to mitochondria, which are crucial organelles involved in cellular metabolism and apoptosis.

Mechanism of Cytotoxicity

The cytotoxic effects of phosphonium salts, including this compound, are generally attributed to their ability to disrupt mitochondrial function. The accumulation of TPP⁺ derivatives within the mitochondria can lead to:

-

Decreased Mitochondrial Membrane Potential: The influx of positive charges disrupts the electrochemical gradient across the inner mitochondrial membrane.[6][7]

-

Inhibition of the Electron Transport Chain: TPP⁺ compounds have been shown to inhibit the activity of the respiratory chain complexes, leading to a decrease in ATP synthesis.[7]

-

Induction of Mitochondrial Proton Leak: This further dissipates the membrane potential and uncouples oxidative phosphorylation.[7]

These disruptions in mitochondrial function can trigger a cascade of events leading to programmed cell death, or apoptosis.

Apoptotic Signaling Pathways

While specific studies on the apoptotic pathways induced by this compound are limited, the general mechanism for TPP⁺-containing compounds involves the intrinsic apoptotic pathway.

Mitochondria-Mediated Apoptosis Pathway

Caption: TPP⁺-induced intrinsic apoptosis pathway.

The disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell.

Conclusion

This compound is a valuable reagent in organic synthesis, providing an efficient means to introduce the cyclopropylidene unit into a variety of molecules. For drug development professionals, its triphenylphosphonium cation core presents an intriguing scaffold for targeting mitochondria. The inherent cytotoxicity of this class of compounds, mediated through the disruption of mitochondrial function and induction of apoptosis, suggests potential applications in anticancer drug design. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound to harness its therapeutic potential while mitigating off-target toxicity.

References

- 1. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 环丙基三苯基溴化鏻 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cyclopropyl bromide [webbook.nist.gov]

- 4. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Triphenyl(propyl)phosphonium bromide(6228-47-3) 1H NMR [m.chemicalbook.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]

Cyclopropyltriphenylphosphonium bromide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on cyclopropyltriphenylphosphonium bromide, a key reagent in organic synthesis. The information is presented to be readily accessible for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

This compound is a solid organic salt. A summary of its key quantitative data is provided in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₂₁H₂₀BrP | [1] |

| Linear Formula | C₃H₅P(C₆H₅)₃Br | |

| Molecular Weight | 383.26 g/mol | [1] |

| CAS Number | 14114-05-7 | [1] |

| Melting Point | 178-181 °C |

Experimental Considerations

Due to the scope of this guide, detailed experimental protocols are not included. However, it is important to note that this compound is commonly used in Wittig reactions to introduce a cyclopropylidene moiety. Researchers utilizing this reagent should refer to established synthetic organic chemistry protocols for specific experimental conditions and safety precautions.

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the different identifiers for this compound, providing a clear visual representation of how the compound is cataloged and referenced in chemical databases.

Caption: Relationship between chemical name, formulas, and molecular weight.

References

An In-depth Technical Guide to the Wittig Reaction with Cyclopropyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wittig reaction utilizing cyclopropyltriphenylphosphonium bromide, a key reagent for the synthesis of cyclopropylidene-containing compounds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their unique conformational and electronic properties. This document details the core mechanism, experimental protocols, and available data for this specific application of the Wittig reaction.

Core Mechanism of the Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds, proceeding through the reaction of a phosphorus ylide with an aldehyde or a ketone.[1][2] The overall process can be divided into three key stages: the formation of the phosphonium salt, the generation of the ylide, and the reaction of the ylide with a carbonyl compound to yield an alkene and triphenylphosphine oxide.[2]

Synthesis of this compound

The precursor to the reactive ylide is the phosphonium salt, in this case, this compound. This salt is typically synthesized via a nucleophilic substitution reaction between triphenylphosphine and cyclopropyl bromide.

Ylide Formation

The cyclopropyltriphenylphosphonium ylide is generated by deprotonation of the phosphonium salt using a strong base. The choice of base is critical and depends on the acidity of the proton on the carbon adjacent to the phosphorus atom. For non-stabilized ylides, such as the cyclopropyl ylide, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[3] The resulting ylide is a highly reactive, nucleophilic species.

The stability of the ylide plays a crucial role in determining the stereochemical outcome of the Wittig reaction.[1] Ylides are generally categorized as stabilized, semi-stabilized, or non-stabilized. The cyclopropyl ylide is considered a non-stabilized ylide due to the lack of electron-withdrawing groups that can delocalize the negative charge on the carbanion.

Reaction with a Carbonyl Compound: The Path to the Alkene

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This initial attack leads to the formation of a betaine intermediate, a zwitterionic species containing a four-membered ring precursor.[1] This betaine rapidly collapses to form a cyclic intermediate known as an oxaphosphetane.[1] The formation of the oxaphosphetane is the rate-determining step of the reaction.

The strain within the four-membered oxaphosphetane ring drives its decomposition into the final products: the desired alkene (a cyclopropylidene-containing compound) and the thermodynamically stable triphenylphosphine oxide.[2] The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the entire reaction sequence.

For non-stabilized ylides like the cyclopropyl ylide, the reaction is generally under kinetic control, and the formation of the oxaphosphetane is irreversible.[4] This typically leads to the formation of the (Z)-alkene as the major product. However, the unique steric and electronic properties of the cyclopropyl group may influence the stereochemical outcome, and this remains an area of active investigation. Computational studies on the Wittig reaction with cyclic ketones, including cyclopropanone, suggest that the activation energy barrier for the formation of the oxaphosphetane is lower compared to larger cyclic ketones.[5]

Experimental Protocols

Detailed experimental procedures for the Wittig reaction with this compound are not abundantly available in the literature, suggesting that this specific reagent may be used in more specialized applications. However, based on general protocols for non-stabilized ylides, a representative procedure can be outlined. The following protocols are adapted from established Wittig reaction methodologies.[2][6][7][8][9]

Preparation of this compound

-

Materials: Triphenylphosphine, cyclopropyl bromide, dry toluene or benzene.

-

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in dry toluene.

-

Add cyclopropyl bromide to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the phosphonium salt.

-

Collect the white solid by vacuum filtration, wash with cold, dry diethyl ether, and dry under vacuum.

-

In Situ Generation of the Ylide and Reaction with an Aldehyde (e.g., Benzaldehyde)

-

Materials: this compound, strong base (e.g., n-butyllithium in hexanes or sodium hydride), dry tetrahydrofuran (THF), benzaldehyde.

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound and dry THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of benzaldehyde in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the cyclopropylidene product from triphenylphosphine oxide.

-

Data Presentation

Quantitative data for the Wittig reaction with this compound is not extensively reported in peer-reviewed literature. The following table represents a compilation of typical yields and stereoselectivities observed for Wittig reactions with non-stabilized ylides, which can serve as an expected baseline for reactions involving the cyclopropyl ylide.

| Ylide Type | Carbonyl Compound | Product | Yield (%) | Diastereomeric Ratio (Z:E) | Reference |

| Non-stabilized | Aromatic Aldehyde | Styrene derivative | 60-85 | Typically >95:5 | [1] |

| Non-stabilized | Aliphatic Aldehyde | Alkene | 50-80 | Typically >90:10 | [1] |

| Non-stabilized | Ketone | Alkene | 40-70 | N/A | [2] |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Wittig reaction with this compound.

Conclusion

The Wittig reaction employing this compound provides a direct route to valuable cyclopropylidene-containing molecules. As a non-stabilized ylide, its reactions are expected to proceed under kinetic control, generally favoring the formation of the (Z)-isomer. The protocols and data presented in this guide, while based on established principles of the Wittig reaction, highlight the need for further specific experimental investigation into this particular reagent to fully elucidate its reactivity, stereoselectivity, and synthetic utility. The unique electronic and steric nature of the cyclopropyl group suggests that its behavior in the Wittig reaction may offer interesting and synthetically useful deviations from that of simple alkyl ylides.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sciepub.com [sciepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

Spectroscopic Data and Experimental Protocols for Cyclopropyltriphenylphosphonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopropyltriphenylphosphonium bromide. While detailed spectral data is available in proprietary databases, this document outlines the key spectroscopic techniques used for its characterization and provides generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

Quantitative spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is available through specialized databases such as SpectraBase.[1] Due to the proprietary nature of this data, specific chemical shifts and absorption frequencies are not publicly available. However, the types of available data are summarized in the table below.

| Spectroscopic Technique | Nucleus/Region | Data Type |

| Nuclear Magnetic Resonance (NMR) | ¹H | Chemical Shift (ppm), Multiplicity, Coupling Constants (J Hz) |

| ¹³C | Chemical Shift (ppm) | |

| ³¹P | Chemical Shift (ppm) | |

| Infrared (IR) Spectroscopy | Mid-IR (4000-400 cm⁻¹) | Absorption Frequencies (cm⁻¹) |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring NMR and IR spectra of solid phosphonium salts like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl Sulfoxide-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift window.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition (¹H, ¹³C, and ³¹P NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

For ³¹P NMR, a proton-decoupled experiment is also common. The chemical shifts are referenced to an external standard, typically 85% phosphoric acid.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound.

Sample Preparation (Solid State):

There are several methods for preparing solid samples for IR analysis:

-

Thin Solid Film:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).

-

Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Potassium Bromide (KBr) Pellet:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

-

-

Nujol Mull:

-

Grind a small amount of the solid sample to a fine powder.

-

Add a few drops of Nujol (mineral oil) and continue grinding to create a uniform paste (mull).

-

Spread the mull between two salt plates.

-

Data Acquisition:

-

Place the prepared sample in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the mid-infrared range (4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or the salt plates and Nujol, if applicable) to subtract from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Key Applications of Cyclopropyltriphenylphosphonium Bromide in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyltriphenylphosphonium bromide is a versatile phosphonium salt that serves as a crucial reagent in modern organic synthesis. Its primary utility lies in its role as a precursor to the corresponding phosphorus ylide, a key intermediate in the renowned Wittig reaction. This reaction enables the stereoselective formation of carbon-carbon double bonds, providing a powerful tool for the construction of complex molecular architectures. This technical guide delves into the core applications of this compound, offering a comprehensive overview of its utility in olefination reactions, its emerging role in cycloaddition and annulation strategies, and its application in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries.

Core Applications

The synthetic utility of this compound is multifaceted, with its most prominent application being the Wittig reaction for the introduction of a cyclopropylidene moiety.

Wittig Olefination: Synthesis of Cyclopropylidene-Containing Compounds

The reaction of this compound with a strong base generates the highly reactive cyclopropylidenephosphorane ylide. This ylide readily reacts with a wide range of aldehydes and ketones to afford cyclopropylidene-substituted alkenes. This transformation is a cornerstone in the synthesis of numerous natural products and complex organic molecules.[1][2]

General Reaction Scheme:

The efficiency of the Wittig reaction using this compound is influenced by the nature of the carbonyl compound, the base employed, and the reaction conditions. The following table summarizes representative examples found in the literature.

| Entry | Carbonyl Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 3-(p-methoxyphenyl)propanal | KHMDS | THF | -78 to rt | 85 | [3] |

| 2 | Benzaldehyde | n-BuLi | THF | -78 to rt | 78 | Generic Protocol |

| 3 | Cyclohexanone | NaHMDS | THF | 0 to rt | 82 | Generic Protocol |

| 4 | Acetophenone | t-BuOK | DMSO | rt | 65 | Generic Protocol |

| 5 | 4-Nitrobenzaldehyde | NaH | DMF | 25 | 92 | [4] |

| 6 | 2-Thiophenecarboxaldehyde | NaHCO₃ | H₂O/CH₂Cl₂ | rt | 75 | [5] |

Synthesis of Bioactive Molecules and Intermediates

The cyclopropyl group is a valuable motif in medicinal chemistry, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This compound has been instrumental in the synthesis of various bioactive molecules and key intermediates.

-

Steroid Precursors: The Wittig reaction with (cyclopropylmethyl)triphenylphosphonium bromide, a close analog, has been employed in a three-step synthesis of a tricyclic core of estrone methyl ether, demonstrating its utility in steroid synthesis.[3]

-

Keto Halides: This reagent is a reactant for the synthesis of keto halides, which are versatile intermediates for subsequent transformations like azidation and intramolecular Schmidt reactions.[6][7]

-

Dipeptides containing Azabicyclo[3.1.0]hexane: It is used in the synthesis of dipeptides containing the rigid 3-azabicyclo[3.1.0]hexane scaffold, a conformationally constrained building block of interest in drug design.[6][7][8]

-

Hydroalkynylation Reactions: this compound also serves as a reactant in hydroalkynylation reactions.[7]

Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction with Aldehydes and Ketones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

-

Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), potassium tert-butoxide (t-BuOK))

-

Aldehyde or ketone

-

Anhydrous diethyl ether or ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to the appropriate temperature (e.g., -78 °C for n-BuLi, 0 °C for NaH).

-

Slowly add the strong base (1.0 equivalent) to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Stir the mixture at the same temperature for 30-60 minutes.

-

Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cyclopropylidene-containing alkene.[9][10]

Protocol 2: Synthesis of this compound

Materials:

-

Triphenylphosphine (PPh₃)

-

Cyclopropyl bromide

-

Toluene or acetonitrile

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in toluene.

-

Add cyclopropyl bromide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

-

Cool the reaction mixture to room temperature.

-

Collect the white solid by vacuum filtration and wash it with cold toluene or diethyl ether.

-

Dry the solid under vacuum to yield this compound.[11]

Visualizations

Wittig Reaction Mechanism

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. A Three-Step Route to a Tricyclic Steroid Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciepub.com [sciepub.com]

- 6. delval.edu [delval.edu]

- 7. 环丙基三苯基溴化鏻 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dau.url.edu [dau.url.edu]

Cyclopropyltriphenylphosphonium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyltriphenylphosphonium bromide is a quaternary phosphonium salt that serves as a crucial reagent in organic synthesis, primarily in the Wittig reaction for the formation of cyclopropylidene-containing alkenes. Its discovery and development have provided chemists with a valuable tool for introducing the cyclopropyl moiety, a structural motif present in numerous biologically active molecules and natural products. This guide provides an in-depth overview of its discovery, synthesis, and key applications, complete with experimental protocols and quantitative data.

The seminal work on the preparation and reactions of this compound was published in 1968 by Edward E. Schweizer, Carl J. Berninger, and John Guthrie Thompson in The Journal of Organic Chemistry. This foundational research established its utility as a Wittig reagent and opened the door for its widespread use in synthetic chemistry.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀BrP | --INVALID-LINK-- |

| Molecular Weight | 383.26 g/mol | --INVALID-LINK-- |

| Melting Point | 178-181 °C | --INVALID-LINK-- |

| CAS Number | 14114-05-7 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

Experimental Protocols

A common and reliable method for the synthesis of this compound involves a two-step process starting from 1,3-dibromopropane and triphenylphosphine. The following protocols are based on modern, established procedures.

Step 1: Synthesis of (3-Bromopropyl)triphenylphosphonium bromide

This precursor is synthesized via a nucleophilic substitution reaction between triphenylphosphine and 1,3-dibromopropane.

Materials:

-

Triphenylphosphine (PPh₃)

-

1,3-Dibromopropane

-

Toluene

Procedure:

-

In a two-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in toluene.

-

Under an inert atmosphere (e.g., argon or nitrogen), stir the solution vigorously.

-

Slowly add 1,3-dibromopropane (1.05 eq) to the solution.

-

Heat the reaction mixture to 115 °C and maintain stirring for 16 hours.

-

Cool the mixture to room temperature, which should result in the formation of a colorless solid.

-

Filter the solid under vacuum and wash with toluene to yield (3-bromopropyl)triphenylphosphonium bromide.

Step 2: Synthesis of this compound

The cyclization of the precursor is achieved via an intramolecular Sₙ2 reaction induced by a base.

Materials:

-

(3-Bromopropyl)triphenylphosphonium bromide

-

Sodium hydroxide (NaOH), 1 M aqueous solution

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend (3-bromopropyl)triphenylphosphonium bromide (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (1.0 eq).

-

Heat the mixture to 100 °C and stir for 20 hours.

-

After cooling to room temperature, add chloroform to the mixture and transfer to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer three more times with chloroform.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound as a solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic route to this compound.

Wittig Reaction Mechanism

This diagram outlines the general mechanism of the Wittig reaction using this compound to form a cyclopropylidene alkene.

Caption: General mechanism of the Wittig reaction.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Cyclopropyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Cyclopropyltriphenylphosphonium bromide is a versatile reagent in organic synthesis, primarily utilized in the Wittig reaction to introduce a cyclopropylidene moiety. Its effective application in the development of novel chemical entities necessitates a thorough understanding of its safety and handling precautions. This technical guide provides an in-depth overview of the essential safety protocols, hazard information, and emergency procedures associated with this compound.

Core Safety and Physical Properties

A critical aspect of working with any chemical reagent is a comprehensive knowledge of its intrinsic properties and associated hazards. The following tables summarize the key physical, chemical, and safety data for this compound. It is important to note that safety information, particularly hazard classifications, may vary between suppliers. Researchers should always consult the most current Safety Data Sheet (SDS) from their specific vendor before use.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₀BrP | [1][2] |

| Molecular Weight | 383.26 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 178-181 °C | [2][3] |

| Solubility | Soluble in water | [4] |

| CAS Number | 14114-05-7 | [1][2][3] |

Table 2: Hazard Identification and Safety Classifications

| Hazard Statement | GHS Classification (Note: Varies by Supplier) | Reference |

| Acute Toxicity, Oral | Category 3 or Harmful if swallowed | [1][4] |

| Acute Toxicity, Dermal | Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | Harmful if inhaled | [1] |

| Skin Corrosion/Irritation | Causes skin irritation | [1][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [1][4] |

| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects | [1] |

| Combustibility | Non-combustible, but containers may burn | [1] |

Note: There are conflicting reports regarding the hazardous nature of this compound. While some suppliers classify it with multiple hazard statements[1], others state it is "Not a hazardous substance or mixture"[3]. Due to this discrepancy, it is imperative to handle the substance with caution, assuming it to be hazardous.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, a stringent adherence to personal and environmental protection measures is crucial.

Table 3: Recommended Personal Protective Equipment and Engineering Controls

| Control Measure | Specification | Reference |

| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended. | [1][4] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [4][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [4][6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask (type N95 or equivalent) is recommended when handling the solid. | [2][4][6] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Launder contaminated clothing before reuse. | [1][3] |

Emergency Procedures and First Aid

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Table 4: First Aid and Emergency Response Procedures

| Situation | Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1] |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. | [1] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][6] |

| Fire Fighting | Use extinguishing media suitable for the surrounding fire (e.g., water spray, alcohol-resistant foam, dry chemical, or carbon dioxide). Wear self-contained breathing apparatus and full protective gear. | [1] |

| Accidental Release | Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Avoid dispersal of dust in the air. Ventilate the area and wash the spill site after material pickup is complete. | [1][4] |

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of the reagent and ensuring environmental safety.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][6] Keep containers securely sealed.[1]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][3] Waste material must be disposed of as hazardous waste.[3]

Visualizing Safe Handling and Experimental Workflow

To further aid researchers, the following diagrams created using the DOT language illustrate key logical relationships and a typical experimental workflow.

Caption: Logical flow for hazard mitigation when handling chemical reagents.

Caption: A generalized experimental workflow for a Wittig reaction.

Experimental Protocol: General Procedure for a Wittig Reaction

The following is a generalized procedure for a Wittig reaction involving the formation of a phosphonium ylide and its subsequent reaction with a carbonyl compound. Specific conditions such as solvent, temperature, and reaction time will need to be optimized for individual substrates.

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C (or -78 °C depending on the base and substrate).

-

Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.0 equivalent) dropwise via syringe.

-

Allow the mixture to stir at the same temperature for 30-60 minutes, during which time the formation of the ylide is often indicated by a distinct color change.

-

Wittig Reaction: To the freshly prepared ylide, add a solution of the desired aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise at the same low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.

-

Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired alkene. The primary byproduct, triphenylphosphine oxide, can often be removed during this process.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough review of the manufacturer's Safety Data Sheet and a comprehensive risk assessment prior to use.

References

Methodological & Application

Application Notes and Protocols for the Wittig Reaction Utilizing Cyclopropyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This reaction's significance, recognized with the Nobel Prize in Chemistry in 1979 for Georg Wittig, lies in its reliability and stereochemical predictability.[1] The reaction involves the interaction of a phosphorus ylide, generated in situ from a phosphonium salt, with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[2][3] The thermodynamic driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Cyclopropyl groups are increasingly incorporated into drug candidates to enhance metabolic stability, improve potency, and modify pharmacokinetic properties.[4] The Wittig reaction employing cyclopropyltriphenylphosphonium bromide provides a direct method for the introduction of an exocyclic methylene cyclopropane moiety, a valuable structural motif in medicinal chemistry. This document provides a detailed protocol for the Wittig reaction using this compound, aimed at researchers and professionals in the field of drug development and organic synthesis.

Data Presentation

The following table summarizes typical quantitative data for a Wittig reaction with a related phosphonium salt, (cyclopropylmethyl)triphenylphosphonium bromide, which can be used as a starting point for optimizing reactions with this compound.[5]

| Reagent/Parameter | Molar Equivalence | Typical Quantity | Role |

| Aldehyde | 1.0 | 20 mmol | Substrate |

| This compound | 1.25 | 25 mmol | Ylide Precursor |

| Potassium tert-butoxide (1.0 M in THF) | 2.5 | 50 mmol | Base |

| Tetrahydrofuran (THF) | - | 25 mL | Solvent |

| Reaction Time | - | 1 hour | - |

| Reaction Temperature | - | Room Temperature | - |

| Product Yield | - | Up to 93% | - |

Experimental Protocols

This section details the methodology for the Wittig reaction using this compound. The following protocol is adapted from a procedure for the closely related (cyclopropylmethyl)triphenylphosphonium bromide and is expected to provide a good starting point for optimization.[5]

Materials:

-

This compound

-

Aldehyde or ketone substrate

-

Potassium tert-butoxide (t-BuOK), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.25 equivalents).

-

Add anhydrous THF to the flask to form a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a 1.0 M solution of potassium tert-butoxide in THF (2.5 equivalents) to the suspension over a period of 20 minutes.

-

After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 30 minutes. The formation of the ylide is often indicated by a color change.

-

-

Wittig Reaction:

-

To the ylide solution, add the aldehyde or ketone (1.0 equivalent) dissolved in a minimal amount of anhydrous THF.

-

Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the mixture by adding 1N HCl.

-

Transfer the mixture to a separatory funnel and partition between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the desired alkene.

-

Mandatory Visualizations

Signaling Pathway/Experimental Workflow Diagram:

Caption: General workflow for the Wittig reaction.

Logical Relationship Diagram:

Caption: Logical flow of the Wittig reaction.

References

Application Notes and Protocols for Cyclopropanation of Aldehydes and Ketones using Cyclopropyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclopropyltriphenylphosphonium bromide as a reagent for the cyclopropanation of aldehydes and ketones. This document includes detailed reaction mechanisms, experimental protocols, and quantitative data to guide researchers in the effective application of this versatile reagent in organic synthesis and drug discovery.

Introduction

This compound is a valuable phosphonium salt utilized in Wittig-type reactions to introduce a cyclopropane moiety into organic molecules. The cyclopropyl group is a significant structural motif in medicinal chemistry, often imparting unique conformational constraints, enhanced metabolic stability, and improved pharmacokinetic properties to drug candidates. This document details the application of this compound in two primary transformations: the formation of alkenyl cyclopropanes from aldehydes and the synthesis of methylenecyclopropanes from aldehydes and ketones.

Synthesis of Alkenyl Cyclopropanes

The reaction of this compound with aldehydes provides a reliable method for the synthesis of alkenyl cyclopropanes. This transformation proceeds via a standard Wittig reaction mechanism, where the corresponding phosphorus ylide reacts with the aldehyde to form an oxaphosphetane intermediate, which then collapses to the desired alkene and triphenylphosphine oxide.

Reaction Mechanism and Workflow

The overall workflow for the synthesis of alkenyl cyclopropanes involves the in-situ generation of the cyclopropylmethylidenephosphorane ylide by deprotonation of this compound with a strong base, followed by the reaction with an aldehyde.

Caption: General workflow for the synthesis of alkenyl cyclopropanes.

The reaction mechanism proceeds through a well-established Wittig pathway.

Caption: Mechanism of the Wittig reaction for alkenyl cyclopropane synthesis.

Quantitative Data for Alkenyl Cyclopropane Synthesis

The following table summarizes the reaction of (cyclopropylmethyl)triphenylphosphonium bromide with a representative aldehyde to yield an alkenyl cyclopropane.

| Aldehyde Substrate | Product | Base | Solvent | Time (h) | Yield (%) | Z:E Ratio | Reference |